Fibrinogen g-Chain (117-133)

ICAM-1 inhibitor leukocyte adhesion endothelial inflammation

Researchers studying fibrinogen-ICAM-1 mediated inflammation often face confounding cross-reactivity with integrin-binding peptides. Fibrinogen γ-Chain (117-133) eliminates this ambiguity. • Selective ICAM-1 inhibitor: binds ICAM-1 with Kd=34 μM in an RGD-independent manner; IC50 of 20-40 μg/mL for inhibiting fibrinogen binding to endothelial cells. • No off-target activity at GPIIb/IIIa or Mac-1 integrin binding sites, unlike γ400-411 or γ190-202 peptides. • Functions as an immobilized ICAM-1 ligand for plate-coating assays; supplied as lyophilized powder, ≥95% HPLC purity. Procurement managers benefit from established multi-vendor supply chains, standardized analytical documentation (HPLC, MS), and ambient-temperature shipping stability.

Molecular Formula C84H147N25O27
Molecular Weight 1939.248
CAS No. 160927-63-9
Cat. No. B574664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFibrinogen g-Chain (117-133)
CAS160927-63-9
Molecular FormulaC84H147N25O27
Molecular Weight1939.248
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C84H147N25O27/c1-13-43(10)67(109-76(127)49(22-16-19-33-87)98-72(123)51(24-28-59(90)111)101-79(130)56(37-61(92)113)103-69(120)46(88)36-60(91)112)83(134)108-66(42(8)9)82(133)106-57(38-62(93)114)80(131)105-55(35-40(4)5)77(128)99-47(20-14-17-31-85)71(122)100-53(26-30-64(117)118)73(124)97-48(21-15-18-32-86)75(126)107-65(41(6)7)81(132)94-44(11)68(119)96-50(23-27-58(89)110)74(125)104-54(34-39(2)3)78(129)102-52(25-29-63(115)116)70(121)95-45(12)84(135)136/h39-57,65-67H,13-38,85-88H2,1-12H3,(H2,89,110)(H2,90,111)(H2,91,112)(H2,92,113)(H2,93,114)(H,94,132)(H,95,121)(H,96,119)(H,97,124)(H,98,123)(H,99,128)(H,100,122)(H,101,130)(H,102,129)(H,103,120)(H,104,125)(H,105,131)(H,106,133)(H,107,126)(H,108,134)(H,109,127)(H,115,116)(H,117,118)(H,135,136)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,65-,66-,67-/m0/s1
InChIKeyCTXJCWOKDCJBQL-LQYIKSGDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fibrinogen γ-Chain (117-133) CAS 160927-63-9 | ICAM-1 Selective Inhibitor for Thrombo-Inflammatory Research


Fibrinogen γ-Chain (117-133), a 17-amino-acid synthetic peptide (sequence: NNQKIVNLKEKVAQLEA; molecular weight: 1939.2 g/mol; CAS: 160927-63-9), is derived from the γ chain of human fibrinogen. It functions as a selective inhibitor of intercellular adhesion molecule-1 (ICAM-1) by binding to ICAM-1 with a dissociation constant (Kd) of 34 μM and inhibiting fibrinogen binding to endothelial cells with an IC50 of 20–40 μg/mL [1]. Unlike other fibrinogen-derived peptides that interact with integrins such as αIIbβ3 (GPIIb/IIIa) or αMβ2 (Mac-1, CD11b/CD18), this sequence uniquely recognizes ICAM-1 in an RGD-independent manner, thereby blocking fibrinogen-mediated leukocyte–endothelium adhesion without interfering with baseline leukocyte adhesion in the absence of fibrinogen [1][2].

Why Fibrinogen γ-Chain (117-133) Cannot Be Substituted with Generic Fibrinogen-Derived Peptides


Generic substitution with other fibrinogen-derived peptides is not feasible for applications requiring selective ICAM-1 blockade. Fibrinogen contains multiple distinct recognition sequences that mediate interactions with different cellular receptors. The γ-chain dodecapeptide HHLGGAKQAGDV (residues 400–411) binds platelet GPIIb/IIIa (αIIbβ3) and is used for platelet aggregation studies [1], while the γ190–202 (P1) sequence engages the leukocyte integrin Mac-1 (αMβ2, CD11b/CD18) [2]. The γ117–133 sequence is unique in that it specifically targets ICAM-1 through an RGD-independent mechanism and has been shown to lack activity at other fibrinogen-binding sites on vascular cells [3]. Substituting γ117–133 with a platelet-targeting or Mac-1-binding peptide would alter receptor specificity, abolish ICAM-1-mediated effects, and invalidate experimental conclusions in studies of fibrinogen-dependent endothelial inflammation.

Quantitative Differentiation Evidence: Fibrinogen γ-Chain (117-133) Versus Closest Peptide Analogs


ICAM-1 Binding Affinity: γ117–133 (Kd 34 μM) Demonstrates Specific, Saturable Binding to ICAM-1 Transfectants

Fibrinogen γ-chain (117-133) binds specifically and saturably to ICAM-1 transfectants with a dissociation constant (Kd) of 34 μM, whereas no binding is observed with control non-transfected cells [1]. This saturable binding confirms direct molecular recognition of ICAM-1. In contrast, previously identified vascular cell fibrinogen-interacting sequences (including the RGD-containing α-chain segment and the γ400–411 dodecapeptide) showed no efficacy in inhibiting fibrinogen binding to endothelial cells or ICAM-1-expressing Daudi cells in the same assay system [1].

ICAM-1 inhibitor leukocyte adhesion endothelial inflammation

Inhibition of Fibrinogen Binding to Endothelial Cells: γ117–133 IC50 20–40 μg/mL with Complete Inhibition Achievable

Fibrinogen γ-chain (117-133) dose-dependently inhibits binding of 125I-fibrinogen to endothelial cells and to ICAM-1-expressing B lymphoblastoid Daudi cells, with an IC50 of approximately 20–40 μg/mL [1]. Increasing concentrations of γ117–133 completely inhibited fibrinogen-mediated adhesion of peripheral blood mononuclear cells and vitamin D3-differentiated monocytic HL-60 cells to endothelium [1]. Importantly, the peptide did not affect leukocyte-endothelium interaction in the absence of fibrinogen, demonstrating that its inhibitory effect is specific to fibrinogen-bridged adhesion rather than baseline leukocyte-endothelial binding [1].

fibrinogen-endothelial binding thrombo-inflammation ICAM-1 blockade

ICAM-1-Mediated Adhesion: γ117–133 Supports Dose-Dependent Lymphoblast Adhesion Inhibitable by Anti-ICAM-1 Antibodies

When immobilized on a solid surface, fibrinogen γ-chain (117-133) supported adhesion of JY lymphoblasts in a dose-dependent reaction that was inhibited by monoclonal antibodies to ICAM-1 [1]. This functional evidence demonstrates that the peptide not only binds ICAM-1 in solution but also serves as a functional ICAM-1 ligand capable of mediating cell attachment. This property distinguishes γ117–133 from fibrinogen sequences that mediate adhesion through RGD-dependent integrin binding, as γ117–133 operates through an RGD-independent, ICAM-1-specific mechanism [1].

cell adhesion assay ICAM-1 ligand integrin-independent adhesion

RGD-Independent Mechanism: γ117–133 Functions Without Requiring the RGD Tripeptide Motif Common to Most Integrin Ligands

The γ117–133 sequence lacks the arginine-glycine-aspartic acid (RGD) tripeptide motif that is present in many fibrinogen-derived cell adhesion sequences, including the α-chain RGD motifs that mediate binding to platelet integrin αIIbβ3 and endothelial integrins [1][2]. Unlike RGD-containing peptides, γ117–133 inhibits fibrinogen binding to endothelial cells in an RGD-independent manner and does not affect leukocyte-endothelium adhesion in the absence of fibrinogen [1][3]. Patent documentation explicitly claims this sequence for its ability to bind ICAM-1 in an RGD-independent fashion and inhibit fibrinogen binding to endothelial cells [3].

RGD-independent adhesion non-integrin adhesion ICAM-1 specificity

Patent Protection of γ117–133 as a Distinct ICAM-1-Binding Sequence in Fibrinogen

U.S. Patent Nos. 5,599,790 and 5,919,754 specifically claim compositions comprising a polypeptide that includes the fibrinogen γ-chain sequence from residues 117–133 (SEQ ID NO: 2) for inhibiting fibrinogen binding to endothelial cells [1][2]. The patents specify that the polypeptide is capable of binding to ICAM-1 in an RGD-independent manner, distinguishing this sequence from the previously known RGD-containing fibrinogen adhesion motifs [1]. The claimed concentration range for effective inhibition (0.1–100 μg/mL) encompasses the experimentally determined IC50 of 20–40 μg/mL [2]. This patent protection formally recognizes γ117–133 as a distinct molecular entity with unique functional properties separate from other fibrinogen peptide sequences.

therapeutic composition endothelial inflammation RGD-independent inhibition

Validated Research Applications for Fibrinogen γ-Chain (117-133) Based on Quantitative Evidence


In Vitro ICAM-1 Blockade in Leukocyte-Endothelium Adhesion Assays

Fibrinogen γ-chain (117-133) is optimal for in vitro studies requiring selective inhibition of ICAM-1-mediated, fibrinogen-dependent leukocyte adhesion. The peptide dose-dependently inhibits binding of 125I-fibrinogen to endothelial cells with an IC50 of 20–40 μg/mL and completely inhibits fibrinogen-mediated adhesion of peripheral blood mononuclear cells and monocytic HL-60 cells to endothelium [1]. Researchers can employ γ117–133 as a specific inhibitor to dissect the contribution of fibrinogen-ICAM-1 bridging from other adhesion pathways (e.g., integrin-mediated binding), as the peptide does not affect baseline leukocyte-endothelium interaction in the absence of fibrinogen [1].

ICAM-1 Ligand for Cell Adhesion Substrate Coating and Binding Studies

The peptide functions as an immobilized ICAM-1 ligand, supporting dose-dependent adhesion of JY lymphoblasts that is specifically inhibited by anti-ICAM-1 monoclonal antibodies [1]. This property makes γ117–133 suitable for coating plates or beads in cell adhesion assays where ICAM-1-specific attachment is required. Its saturable binding to ICAM-1 transfectants (Kd = 34 μM) with no binding to control non-transfected cells [1] further supports its use as a probe in binding studies to quantify ICAM-1 expression or to map ICAM-1 interaction domains.

Thrombo-Inflammatory Disease Models Requiring Fibrinogen-Dependent Inflammation Blockade

The ICAM-1-binding activity of γ117–133 directly targets the molecular mechanism underlying fibrinogen-dependent inflammation, where fibrinogen bridges leukocytes and endothelium via ICAM-1 recognition [1]. Research in atherosclerosis and organ transplant rejection has identified this pathway as a potential intervention point . γ117–133 provides a selective tool to interrogate this specific axis in vitro without affecting parallel integrin-dependent adhesion pathways, enabling mechanistic dissection of fibrinogen's pro-inflammatory functions distinct from its hemostatic roles [1].

Positive Control for RGD-Independent, ICAM-1-Specific Adhesion Studies

Unlike the γ400–411 dodecapeptide (which targets platelet GPIIb/IIIa) [1] and the γ190–202 sequence (which engages leukocyte Mac-1 integrin) , γ117–133 is the only fibrinogen-derived peptide that selectively binds ICAM-1 through an RGD-independent mechanism [2]. This specificity qualifies γ117–133 as an essential positive control for experiments designed to distinguish ICAM-1-dependent cellular adhesion from RGD-dependent or integrin-mediated adhesion, a distinction critical for accurately interpreting results in vascular biology, immunology, and inflammation research.

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